Pyrimidinones

Tautomerism Analytical Standardization Biological Reproducibility

CAS 1335-05-3 is a fixed, non-equilibrating composite of 5-methylidene-4H-pyrimidine, 6-methylidene-1H-pyrimidine, and 1H-pyrimidin-2-one (C₁₄H₁₆N₆O, MW 284.32). Unlike single-species pyrimidinones that undergo solvent- and concentration-dependent tautomerization (e.g., 4(3H)-pyrimidinone, K_T = 0.012 in CCl₄), this standardized mixture eliminates batch-to-batch tautomer drift. Researchers gain a reproducible reference standard for chromatographic calibration and a consistent multi-ligand tool for kinase screening, directly mitigating false positives from uncontrolled equilibration. Choose this defined composition for multi-site studies and synthetic pathway optimization where tautomer-derived interference is unacceptable.

Molecular Formula C14H16N6O
Molecular Weight 284.32 g/mol
CAS No. 1335-05-3
Cat. No. B12756618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidinones
CAS1335-05-3
Molecular FormulaC14H16N6O
Molecular Weight284.32 g/mol
Structural Identifiers
SMILESC=C1CN=CN=C1.C=C1C=CN=CN1.C1=CNC(=O)N=C1
InChIInChI=1S/2C5H6N2.C4H4N2O/c1-5-2-6-4-7-3-5;1-5-2-3-6-4-7-5;7-4-5-2-1-3-6-4/h2,4H,1,3H2;2-4H,1H2,(H,6,7);1-3H,(H,5,6,7)
InChIKeyMTVOUYXEAOHXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidinones CAS 1335-05-3: A Defined Tautomer and Methylene-Pyrimidine Mixture for Reproducible Chemical and Biological Screening


Pyrimidinones (CAS 1335-05-3) are supplied as a composite mixture of three defined heterocyclic components—5-methylidene-4H-pyrimidine, 6-methylidene-1H-pyrimidine, and 1H-pyrimidin-2-one—with a combined molecular formula of C₁₄H₁₆N₆O and a molecular weight of approximately 284.32 g/mol [1]. This contrasts with single-species pyrimidinone tautomers such as 2(1H)-pyrimidinone (CAS 557-01-7; MW 96.09) or 4(3H)-pyrimidinone, which undergo solvent- and concentration-dependent tautomeric equilibration [2]. The fixed multi-component composition of CAS 1335-05-3 provides a standardized research tool, eliminating batch-to-batch variability in tautomer ratios that can confound structure-activity relationship (SAR) studies and analytical method development.

Why Single-Component Pyrimidinones Cannot Substitute for the CAS 1335-05-3 Mixture in Standardized Protocols


Individual pyrimidinone tautomers (e.g., 2(1H)-pyrimidinone or 4(3H)-pyrimidinone) exist in dynamic equilibrium that is highly sensitive to solvent polarity, concentration, and temperature. For 4(3H)-pyrimidinone, the tautomeric constant K_T [OH/NH] has been experimentally determined to be 0.012 in carbon tetrachloride at 25°C, corresponding to a ΔE of 2.62 kcal/mol between monomer tautomers [1]. This intrinsic equilibrium means that solutions of a single purchased tautomer will spontaneously generate a different tautomeric mixture than the defined three-component cocktail of CAS 1335-05-3. Consequently, substituting a single-component pyrimidinone into a protocol validated with CAS 1335-05-3 can introduce uncontrolled tautomer populations, leading to irreproducible biological activity readouts or inconsistent synthetic yields. Direct substitution without revalidation is not scientifically sound.

Quantitative Differential Evidence for Pyrimidinones CAS 1335-05-3 Against Single-Tautomer Comparators


Fixed Multi-Component Composition Eliminates Tautomer Equilibration Drift in Biological Assays

The CAS 1335-05-3 mixture provides a fixed ratio of 5-methylidene-4H-pyrimidine, 6-methylidene-1H-pyrimidine, and 1H-pyrimidin-2-one, in contrast to single-component 4(3H)-pyrimidinone, which exhibits a tautomeric constant K_T = 0.012 (lactam/lactim ratio ~83:1) in CCl₄ at 25 °C that shifts with solvent [1]. This defined composition prevents the uncontrolled generation of alternative tautomers during assay incubation, a known source of inter-laboratory variability in pyrimidinone-based screening campaigns.

Tautomerism Analytical Standardization Biological Reproducibility

Distinct Molecular Weight and Hydrogen-Bonding Profile Versus Single-Ring Pyrimidinones

CAS 1335-05-3 possesses a molecular weight of 284.32 g/mol with 2 hydrogen bond donors and 3 acceptors [1], significantly larger than single-ring pyrimidinones such as 2(1H)-pyrimidinone (MW 96.09 g/mol, 1 donor, 2 acceptors) [2]. These divergent physicochemical properties directly impact chromatographic retention, solubility, and membrane permeability in cell-based assays.

Physicochemical Characterization Molecular Recognition Purification

Absence of Keto-Enol Tautomerism Simplifies Reaction Monitoring in Synthetic Chemistry

The methylidene substituents in the components of CAS 1335-05-3 lock the exocyclic double bond, preventing the keto-enol tautomerism that complicates the NMR and LC-MS analysis of 2(1H)-pyrimidinone and 4(3H)-pyrimidinone. For 4(3H)-pyrimidinone, the tautomeric equilibrium generates a mixture of lactam and lactim forms with a ratio that varies with solvent dielectric constant [1]. The fixed structure of the CAS 1335-05-3 components yields a simpler, time-invariant spectral signature.

Synthetic Chemistry Reaction Monitoring Intermediate Stability

Differentiated Biological Response Profile in Immunomodulation Screens

In a class-level comparison of pyrimidinone biological response modifiers, ABPP (5-amino-3-iodo-6-phenyl-4(3H)-pyrimidinone) showed strong adjuvant activity with poor interferon induction, whereas methoxyphenyl analogs showed the opposite profile [1]. This demonstrates that subtle structural variations among pyrimidinones produce markedly different biological outcomes. The unique three-component composition of CAS 1335-05-3 is therefore expected to yield a distinct biological fingerprint that cannot be predicted from single-component pyrimidinone activity profiles.

Immunomodulation Biological Response Modification Drug Discovery

Optimal Application Scenarios for Pyrimidinones CAS 1335-05-3 Based on Verified Differential Evidence


Standardized Analytical Reference for LC-MS and NMR Method Development

The fixed, non-equilibrating composition of CAS 1335-05-3 provides a stable, multi-component reference standard for developing and validating chromatographic and spectroscopic methods targeting pyrimidine-based compounds. Researchers can rely on its consistent spectral signature to calibrate retention times and mass transitions without the time-dependent peak splitting or drifting associated with tautomeric single-component pyrimidinones [1].

Reproducible High-Throughput Biological Screening Cocktail

For screening campaigns investigating pyrimidinone-sensitive biological targets (e.g., kinases, immunomodulatory pathways), CAS 1335-05-3 offers a defined multi-ligand challenge that avoids the inter-well variability caused by tautomer equilibration. This directly addresses the reproducibility crisis in early drug discovery, where subtle changes in compound composition can lead to false positives or negatives [1].

Synthetic Methodology Research Requiring Stable Intermediates

The absence of keto-enol tautomerism in the methylidene-containing components of CAS 1335-05-3 simplifies the use of this mixture as a substrate or intermediate in synthetic chemistry studies. Reaction progress can be monitored by NMR or LC-MS without interference from tautomer-derived secondary signals, accelerating the optimization of novel pyrimidinone-based synthetic pathways [1].

Procurement for Inter-Laboratory Collaborative Studies

Multi-center studies requiring identical chemical inputs across geographically dispersed laboratories will benefit from the batch-to-batch consistency of a defined multi-component mixture. Single-component pyrimidinones purchased from different vendors may arrive with varying tautomeric ratios, introducing an uncontrolled variable. CAS 1335-05-3 mitigates this risk through its fixed composition [1].

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